DBCO-PEG4-马来酰亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

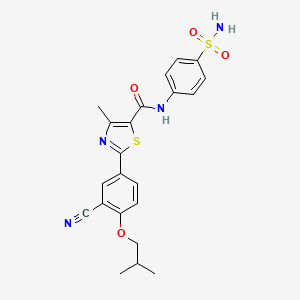

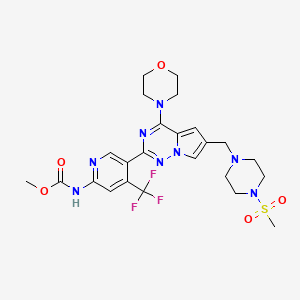

DBCO-PEG4-Maleimide is a PEG derivative containing a maleimide group and a DBCO moiety . The hydrophilic PEG spacer arm improves solubility in aqueous buffers . The maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds .

Synthesis Analysis

DBCO-PEG4-Maleimide allows for simple combination of a DBCO group and thiol-containing molecules, such as cysteine-containing peptides . The maleimide group reacts with sulfhydryl groups at pH 6.5 – 7.5 to form stable thioether bonds . Its long length enhances accessibility of the azide-reactive DBCO and reactive thiols, which may be buried .Molecular Structure Analysis

DBCO-PEG4-Maleimide has a chemical formula of C36H42N4O9 and a molecular weight of 674.74 g/mol .Chemical Reactions Analysis

The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur .Physical And Chemical Properties Analysis

DBCO-PEG4-Maleimide is a PEG linker containing a maleimide group and a DBCO moiety . The hydrophilic PEG spacer arm improves solubility in aqueous buffers .科学研究应用

无铜点击化学应用

DBCO-PEG4-马来酰亚胺含有二苯基环辛炔 (DBCO) 基团,用于无铜点击化学应用 {svg_1} {svg_2}. 这种方法是生物偶联中的强有力工具,可以高效、选择性地对分子进行反应,而无需催化剂。

蛋白质标记

DBCO-PEG4-马来酰亚胺中的硫醇/巯基反应性马来酰亚胺可用于标记各种含硫醇的基团,例如蛋白质中的游离半胱氨酸 {svg_3} {svg_4}. 这允许对蛋白质进行特异性高效标记,用于各种研究应用。

肽标记

与蛋白质标记类似,DBCO-PEG4-马来酰亚胺中的马来酰亚胺基团也可以与含硫醇的肽反应 {svg_5} {svg_6}. 这使其成为肽研究中的一种宝贵工具,包括研究肽的结构和功能以及开发基于肽的药物。

生物偶联

DBCO-PEG4-马来酰亚胺在生物偶联中用作高效的连接体 {svg_7}. 马来酰亚胺基团可以与硫醇特异性高效反应,从而实现各种生物分子的偶联,用于各种应用,包括开发靶向药物递送系统和创造新型生物材料。

材料合成

DBCO-PEG4-马来酰亚胺在材料合成中起着重要作用 {svg_8}. 形成稳定的硫醚键的能力使其成为合成各种材料(包括水凝胶、纳米粒子、聚合物)中的通用交联剂。

作用机制

Target of Action

DBCO-PEG4-Maleimide is a heterobifunctional crosslinker that primarily targets thiol-containing molecules, such as cysteine-containing peptides . The maleimide group in the compound specifically reacts with sulfhydryl groups, forming stable thioether bonds .

Mode of Action

The compound contains a dibenzylcyclooctyne (DBCO) group and a maleimide group, with a hydrophilic PEG spacer in between . The maleimide group reacts with a thiol/sulfhydryl group in a protein, (bio)molecule, or surface to form a stable thioether bond and a covalently bound DBCO moiety . Once a protein, surface, or (bio)molecule is DBCO labeled, it can undergo copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with an azide-labeled coupling partner .

Biochemical Pathways

The DBCO and azides are bioorthogonal coupling partners, meaning they can react in a biological system without interfering with normal biochemical processes . This results in minimal off-target labeling of macromolecules found in cells or complex cell lysates . The reaction between a DBCO and azide can be used for a variety of applications including protein-protein, protein-biomolecule, and protein-small molecule conjugations .

Result of Action

The result of the action of DBCO-PEG4-Maleimide is the formation of a stable triazole linkage with an azide-labeled coupling partner . This allows for the creation of diverse bioconjugates, enabling a wide range of applications in biological research and drug development .

Action Environment

The maleimide group in DBCO-PEG4-Maleimide predominantly reacts with free sulfhydryls at pH 6.5-7.5 . At pH values greater than 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.

安全和危害

未来方向

DBCO-PEG4-Maleimide can be used to create diverse conjugates by means of the bioorthogonal coupling between an alkyne and azide . The coupling or crosslinking procedure is typically done in two steps. First, a protein- or thiol-containing molecule is labeled with a DBCO group and excess crosslinker is removed. Second, an azide-containing moiety (prepared independently) is introduced into the same system as the DBCO moiety and labeling occurs under biological conditions without the introduction of any additional reagents such as a copper catalyst .

生化分析

Biochemical Properties

DBCO-PEG4-Maleimide plays a significant role in biochemical reactions. The maleimide group in DBCO-PEG4-Maleimide specifically and efficiently reacts with thiols to form stable thioether bonds . This property allows DBCO-PEG4-Maleimide to connect thiol-containing molecules with other biomolecules, facilitating the construction of complex biological systems .

Cellular Effects

DBCO-PEG4-Maleimide can react in a biological system without interfering with normal biochemical processes . This bioorthogonal property results in minimal off-target labeling of macromolecules found in cells or complex cell lysates . The hydrophilic PEG spacer arm improves solubility in aqueous buffers and reduces aggregation and precipitation problems when labeling biomolecules .

Molecular Mechanism

The molecular mechanism of DBCO-PEG4-Maleimide involves two steps. First, each coupling partner is independently labeled with a DBCO or azide group. Second, the two partners are introduced into the same system where labeling occurs without any additional reagents, such as a copper catalyst . The reaction between a DBCO and azide can be used for a variety of applications including protein-protein, protein-biomolecule, and protein-small molecule conjugations .

Temporal Effects in Laboratory Settings

It is known that the product is stable for 1 year when stored as directed .

Metabolic Pathways

Its ability to form stable thioether bonds with thiols suggests potential interactions with enzymes or cofactors containing these groups .

Transport and Distribution

Its hydrophilic PEG spacer arm may influence its localization or accumulation .

属性

IUPAC Name |

N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N4O9/c41-32(14-18-39-34(43)11-12-35(39)44)38-17-20-47-22-24-49-26-25-48-23-21-46-19-15-33(42)37-16-13-36(45)40-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)40/h1-8,11-12H,13-27H2,(H,37,42)(H,38,41) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFZXPZWVJMYPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N4O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1480516-75-3 |

Source

|

| Record name | Dibenzocyclooctyne-PEG4 maleimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ75Y72NPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B606898.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)